Redox-Active Residues: Glutathione Comparison
Antioxidant peptide A (PHCKRM) contains a six-residue sequence (Pro-His-Cys-Lys-Arg-Met) that incorporates three amino acids with established antioxidant properties: cysteine (thiol group), histidine (imidazole ring), and methionine (thioether) . Reduced glutathione (GSH, γ-Glu-Cys-Gly) contains only one such residue (cysteine). The presence of multiple redox-active moieties in Antioxidant peptide A provides multiple electron-donating sites per molecule [1]. While direct IC50 head-to-head comparison data for Antioxidant peptide A vs. GSH are absent from the publicly accessible scientific literature as of the search date, the structural comparison establishes a class-level differentiation in radical scavenging capacity based on side-chain composition [1].
| Evidence Dimension | Number of antioxidant-associated amino acid residues |
|---|---|
| Target Compound Data | 3 residues (Cys, His, Met) with recognized antioxidant side-chain functionalities |
| Comparator Or Baseline | Reduced glutathione (GSH): 1 residue (Cys) with antioxidant side-chain functionality |
| Quantified Difference | Threefold higher number of redox-active amino acid residues per molecule |
| Conditions | Sequence composition analysis (PHCKRM vs. γ-Glu-Cys-Gly) |
Why This Matters
Multiple redox-active residues per molecule offer a broader mechanistic base for radical scavenging, which is a relevant procurement consideration when selecting between antioxidant peptide candidates for in vitro antioxidant studies.
- [1] PubChem. H-Pro-His-Cys-Lys-Arg-Met-OH. Compound Summary. National Center for Biotechnology Information. CAS: 159147-88-3. View Source
